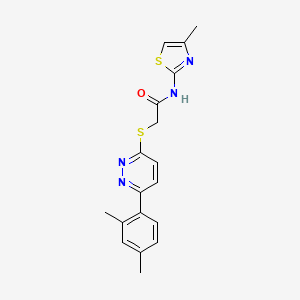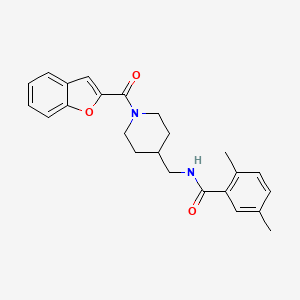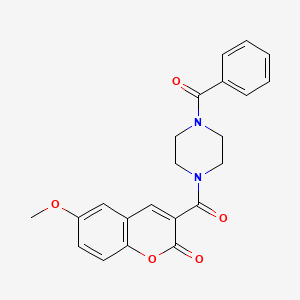
2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes, aiming at introducing specific functional groups that contribute to the molecule's biological activity. For instance, the synthesis of related compounds has been described through the condensation of specific core structures followed by modifications to introduce desired substituents (Gaby et al., 2003; Hunnur et al., 2005). These processes highlight the intricate steps necessary to construct molecules with precise biological functions.
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide" has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography (Rodier et al., 1993; Geng et al., 2023). These techniques provide detailed insights into the spatial arrangement of atoms within the molecule, essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitutions and cyclization reactions, forming complex heterocyclic structures (Bakulev et al., 2003; Rayes, 2008). These reactions are crucial for modifying the chemical properties of the molecule, such as solubility and stability, which are vital for its potential biological applications.
Physical Properties Analysis
The physical properties of a molecule, including solubility, melting point, and stability, are critical for its application in a scientific context. For example, enhancing the aqueous solubility of compounds through molecular design has been a strategy to improve oral absorption and bioavailability (Shibuya et al., 2018). Understanding these properties is essential for the development of molecules with therapeutic potential.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, determine the compound's utility in scientific research. Studies on related molecules have shown that alterations in the chemical structure can significantly impact these properties, influencing their biological activity and potential as therapeutic agents (Ahmad et al., 2012; Duran & Canbaz, 2013).
For detailed insights and further reading on the synthesis, molecular structure, chemical reactions, and properties of related compounds, refer to the following sources:
科学的研究の応用
Synthesis and Biological Activities
Synthesis of Pyridine and Fused Pyridine Derivatives
A study conducted by Flefel et al. (2018) detailed the preparation of novel pyridine and fused pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile. These compounds were evaluated for antimicrobial and antioxidant activities, revealing moderate to good efficacy. The study underscores the potential of these derivatives in the development of new antimicrobial and antioxidant agents (Flefel et al., 2018).
Novel Class of Pyridazin-3-one Derivatives
Ibrahim and Behbehani (2014) established a route for synthesizing a new class of pyridazin-3-one derivatives, exhibiting excellent yield. These derivatives were further utilized to synthesize fused azines, highlighting the versatility of pyridazin-3-one compounds in synthesizing complex heterocyclic structures (Ibrahim & Behbehani, 2014).
Antimicrobial and Insecticidal Applications
Antimicrobial and Antioxidant Activities
The study by Hossan et al. (2012) focused on synthesizing pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds showed significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This research points to the potential of these derivatives in developing new antimicrobial treatments (Hossan et al., 2012).
Insecticidal Assessment against Cotton Leafworm
Fadda et al. (2017) utilized a novel acetamide precursor to synthesize various heterocycles tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study demonstrates the potential use of these compounds in agricultural pest management (Fadda et al., 2017).
特性
IUPAC Name |
2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-11-4-5-14(12(2)8-11)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJAMTPMMHXBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2488860.png)

![1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488864.png)
![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)
![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)
![4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2488867.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)
![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2488872.png)

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)
![5-(6-Methylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2488877.png)

